molecular formula C12H10ClN3O3S B14464885 Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- CAS No. 71205-47-5

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-

Katalognummer: B14464885
CAS-Nummer: 71205-47-5
Molekulargewicht: 311.74 g/mol
InChI-Schlüssel: HGMHMGJENYQSNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a benzenesulfonic acid group, an azo linkage, and a chloro substituent. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- typically involves the diazotization of 4-chloroaniline followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

    Oxidation: Azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of various chemicals.

Wirkmechanismus

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological systems or reacting with other chemicals in industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid, 4-amino-: Similar structure but lacks the azo and chloro groups.

    5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: Contains an additional amino group and is used in dye synthesis.

Uniqueness

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- is unique due to its combination of an azo linkage, chloro substituent, and sulfonic acid group. This combination imparts distinct chemical properties, making it particularly useful in dye synthesis and other applications where vibrant color and reactivity are desired.

Eigenschaften

CAS-Nummer

71205-47-5

Molekularformel

C12H10ClN3O3S

Molekulargewicht

311.74 g/mol

IUPAC-Name

3-[(4-aminophenyl)diazenyl]-4-chlorobenzenesulfonic acid

InChI

InChI=1S/C12H10ClN3O3S/c13-11-6-5-10(20(17,18)19)7-12(11)16-15-9-3-1-8(14)2-4-9/h1-7H,14H2,(H,17,18,19)

InChI-Schlüssel

HGMHMGJENYQSNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.